3-(2,5-Difluoro-phenyl)-propylamine
Description
3-(2,5-Difluoro-phenyl)-propylamine is a fluorinated organic compound comprising a three-carbon propylamine backbone (NH₂-CH₂-CH₂-CH₂-) with a 2,5-difluorophenyl substituent attached to the terminal carbon.
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6H,1-2,5,12H2 |
InChI Key |
CTJAAYMLINANCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCN)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2,5-difluoro-phenyl)-propylamine typically involves two key stages:
- Preparation of a suitably substituted difluorophenyl precursor (e.g., halogenated difluorobenzene derivatives).
- Introduction of the propylamine side chain via nucleophilic substitution or reductive amination.
Preparation of Difluorophenyl Precursors
While direct literature on this compound is limited, closely related compounds such as 3,5-difluoroaniline have been prepared via diazotization and halogenation routes. For example, a patented process describes the diazotization of 2,4-difluoroaniline followed by reduction to form 1-bromo-3,5-difluorobenzene, which can then be aminated to yield difluoroaniline derivatives. This approach highlights the utility of diazonium salt intermediates and copper-catalyzed amination reactions under controlled temperature and pressure conditions.
Propylamine Side Chain Introduction
A related synthetic route for 3-phenylpropylamine, which shares the propylamine side chain structure, involves the following steps:
- Conversion of 3-phenyl-1-propanol to 1-chloro-3-phenylpropane using thionyl chloride.
- Reaction of 1-chloro-3-phenylpropane with potassium phthalimide in N,N-dimethylformamide (DMF) to form 2-(3-phenylpropyl)isoindoline-1,3-dione.
- Hydrazinolysis of the phthalimide intermediate with hydrazine hydrate to liberate the free amine, followed by alkalization and recrystallization to yield 3-phenylpropylamine.
This method features high yields (above 90%) and purity, uses inexpensive raw materials, and is suitable for scale-up due to mild conditions and manageable toxicity.
Adaptation to this compound
By analogy, the preparation of this compound can be approached by:
- Starting from 2,5-difluorobenzyl alcohol or 2,5-difluorophenyl-1-propanol derivatives.
- Conversion to the corresponding 1-chloro-3-(2,5-difluorophenyl)propane using thionyl chloride or similar chlorinating agents.
- Nucleophilic substitution with potassium phthalimide in DMF to form the phthalimide-protected amine intermediate.
- Hydrazinolysis with hydrazine hydrate to release the free this compound.
- Purification via recrystallization or extraction.
This route benefits from the robustness of the Gabriel synthesis variant and the ability to handle fluorinated aromatic substrates.
Data Tables Summarizing Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Chlorination of alcohol | Thionyl chloride, room temperature to reflux | ~98.5 | High conversion, careful gas release |
| 2. Phthalimide substitution | Potassium phthalimide, potassium carbonate, DMF, 90-100°C, 16-24 h | 97-99 | High purity intermediate obtained |
| 3. Hydrazinolysis | Hydrazine hydrate (80%), methanol, reflux, 26-28 h | 94-95 | Followed by acid/base workup and recrystallization |
| 4. Final purification | Acid-base extraction, recrystallization | >98 | High purity amine product |
Note: Yields and conditions adapted from 3-phenylpropylamine synthesis, expected to be similar for difluoro derivatives.
Research Discoveries and Considerations
- The use of phthalimide as an amine protecting group and nucleophile allows for selective substitution without over-alkylation.
- Hydrazinolysis efficiently removes the phthalimide group, liberating the primary amine under mild conditions.
- Fluorine substituents on the aromatic ring can influence reactivity; however, the nucleophilic substitution and hydrazinolysis steps remain effective with proper optimization.
- Copper-catalyzed amination of halogenated difluorobenzenes offers an alternative route for direct amination but may require high pressure and temperature.
- The choice of solvent (DMF) and base (potassium carbonate) is critical for high substitution efficiency.
- The Gabriel synthesis approach is scalable and yields high-purity products suitable for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
3-(2,5-Difluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Such positional changes are critical in drug design, as seen in , where fluorinated nitroimidazole derivatives with meta-trifluoromethylbenzyl groups exhibited enhanced hypoxia selectivity .
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine ():
This compound features a longer carbon chain (butan-1-amine) with methyl branching. The extended chain and steric bulk reduce amine reactivity compared to the linear propylamine backbone, highlighting how chain length and branching influence molecular interactions .
Impact of Fluorination vs. Other Substituents
- In contrast, the electronegative fluorine atoms in 3-(2,5-Difluoro-phenyl)-propylamine may lower logP while improving metabolic stability .
- Unlike fluorine, sulfur can participate in redox reactions, which might limit applications in oxidative environments .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Q & A
Q. What are the recommended synthetic routes for 3-(2,5-Difluoro-phenyl)-propylamine, and how can reaction conditions be optimized?
Synthesis typically involves multi-step routes, including alkylation or reductive amination. Protective groups (e.g., Boc or Fmoc) are critical to prevent unwanted side reactions during intermediate steps . Optimization includes:
Q. Example Synthetic Route
| Step | Reaction Type | Conditions | Yield* |
|---|---|---|---|
| 1 | Alkylation | K₂CO₃, DMF, 80°C | ~60% |
| 2 | Reductive Amination | NaBH₄, MeOH, RT | ~75% |
| 3 | Deprotection | HCl/dioxane | >90% |
| *Yields based on analogous syntheses in . |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (gloves, goggles), fume hoods, and avoid skin/eye contact due to potential irritation .
- Storage : Under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent degradation .
- Disposal : Neutralize with dilute HCl before incineration to avoid environmental release .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation : NMR (¹H/¹³C, ¹⁹F for fluorine positions) and FT-IR for functional groups .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .
- Stability studies : TGA/DSC to monitor decomposition temperatures .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Lipophilicity (logP ≈ 2.1–2.5), influencing membrane permeability .
- pKa : ~9.5 (amine group), affecting solubility in acidic buffers .
- Thermal stability : Decomposes above 200°C, requiring low-temperature reactions .
Advanced Research Questions
Q. How can structural modifications enhance interaction with biological targets?
- Fluorine substitution : 2,5-difluoro groups increase electronegativity, improving binding to hydrophobic enzyme pockets .
- Side-chain elongation : Extending the propylamine chain enhances affinity for polyamine-binding sites (e.g., spermidine synthase) .
- Derivatization : Adding sulfhydryl or carboxyl groups improves water solubility for in vivo studies .
Q. How do fluorine substituents influence electronic and steric properties?
- Electron-withdrawing effect : Fluorines at 2,5-positions reduce electron density on the phenyl ring, stabilizing charge-transfer complexes .
- Steric hindrance : Ortho-fluorine restricts rotational freedom, favoring planar conformations for receptor binding .
- Implications : Enhanced metabolic stability and resistance to oxidative degradation .
Q. What methodologies are used to study interactions with enzymes or receptors?
- Kinetic assays : Measure inhibition constants (Ki) for polyamine-metabolizing enzymes (e.g., ornithine decarboxylase) .
- Molecular docking : Predict binding modes using software (AutoDock Vina) and crystallographic data .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How does this compound compare to structurally similar amines in biological activity?
Q. What role does the propylamine moiety play in enzyme inhibition?
Q. How can researchers validate analytical methods for this compound?
- Linearity : Calibration curves (0.1–100 µg/mL) with R² > 0.99 .
- Precision : Intraday/interday RSD ≤ 2% via HPLC .
- LOD/LOQ : UV-Vis detection limits of 0.05 µg/mL and 0.2 µg/mL, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
